molecular formula C28H21ClFNO5S B11076955 Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B11076955
M. Wt: 538.0 g/mol
InChI Key: JPCYEVUOKSLKBX-ZMOJSXNMSA-N
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Description

ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes benzoylamino, chlorophenyl, fluorobenzyl, and thiophene carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.

    Introduction of Chlorophenyl and Fluorobenzyl Groups: These groups are introduced through substitution reactions, often using chlorophenyl and fluorobenzyl halides.

    Formation of Thiophene Carboxylate:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoylamino and chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(BENZOYLAMINO)BENZOATE: Shares the benzoylamino group but lacks the chlorophenyl and fluorobenzyl groups.

    ETHYL 2-(BENZOYLAMINO)-4-OXO-3(4H)-THIOPHENECARBOXYLATE: Similar thiophene carboxylate structure but without the chlorophenyl and fluorobenzyl groups.

Uniqueness

ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H21ClFNO5S

Molecular Weight

538.0 g/mol

IUPAC Name

ethyl (5Z)-2-benzoylimino-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C28H21ClFNO5S/c1-2-35-28(34)24-25(32)23(37-27(24)31-26(33)19-6-4-3-5-7-19)15-18-10-13-22(21(29)14-18)36-16-17-8-11-20(30)12-9-17/h3-15,32H,2,16H2,1H3/b23-15-,31-27?

InChI Key

JPCYEVUOKSLKBX-ZMOJSXNMSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)/SC1=NC(=O)C4=CC=CC=C4)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)SC1=NC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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